3-(2-Phenoxyacetamido)benzofuran-2-carboxamide
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Overview
Description
3-(2-Phenoxyacetamido)benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran class. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenoxyacetamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps :
C–H Arylation: The benzofuran core is functionalized at the C3 position using palladium-catalyzed C–H arylation. This step introduces various aryl and heteroaryl substituents.
Transamidation: The intermediate product undergoes a one-pot, two-step transamidation procedure, which proceeds via N-acyl-Boc-carbamates. This step allows for further diversification of the C3-arylated benzofuran products.
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs microwave-assisted synthesis (MWI) to enhance reaction efficiency and yield . This method is advantageous due to its ability to reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenoxyacetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s electronic properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-(2-Phenoxyacetamido)benzofuran-2-carboxamide has a wide range of scientific research applications :
Chemistry: It serves as a valuable intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.
Medicine: Its potential therapeutic applications include the development of new drugs for treating various diseases.
Industry: The compound’s unique properties are explored for use in industrial processes, such as the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Phenoxyacetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways . The benzofuran core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of tumor growth, bacterial proliferation, and viral replication. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Methoxsalen: Used against psoriasis and eczema.
Amiodarone: An antiarrhythmic medication.
Dronedarone: Another antiarrhythmic drug.
Vilazodone: An antidepressant.
Uniqueness
3-(2-Phenoxyacetamido)benzofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct biological activities and synthetic versatility
Properties
IUPAC Name |
3-[(2-phenoxyacetyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c18-17(21)16-15(12-8-4-5-9-13(12)23-16)19-14(20)10-22-11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELQTTWPYJYMRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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